molecular formula C23H21N3O3S B11288224 2-[1-(4-methylphenyl)-2,5-dioxo-3-(thiophen-2-ylmethyl)imidazolidin-4-yl]-N-phenylacetamide

2-[1-(4-methylphenyl)-2,5-dioxo-3-(thiophen-2-ylmethyl)imidazolidin-4-yl]-N-phenylacetamide

Cat. No.: B11288224
M. Wt: 419.5 g/mol
InChI Key: NDSLMUGOAQPDFJ-UHFFFAOYSA-N
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Description

2-[1-(4-methylphenyl)-2,5-dioxo-3-(thiophen-2-ylmethyl)imidazolidin-4-yl]-N-phenylacetamide is a complex organic compound that belongs to the class of imidazolidinones This compound is characterized by its unique structure, which includes a thiophene ring, a phenylacetamide group, and a 4-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(4-methylphenyl)-2,5-dioxo-3-(thiophen-2-ylmethyl)imidazolidin-4-yl]-N-phenylacetamide typically involves multiple steps. One common method includes the reaction of 4-methylbenzaldehyde with thiophene-2-carboxylic acid to form an intermediate, which is then reacted with phenylacetic acid and imidazolidinone under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like 1,4-dioxane and catalysts such as triethylamine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-[1-(4-methylphenyl)-2,5-dioxo-3-(thiophen-2-ylmethyl)imidazolidin-4-yl]-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like bromine for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

2-[1-(4-methylphenyl)-2,5-dioxo-3-(thiophen-2-ylmethyl)imidazolidin-4-yl]-N-phenylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[1-(4-methylphenyl)-2,5-dioxo-3-(thiophen-2-ylmethyl)imidazolidin-4-yl]-N-phenylacetamide involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit bacterial cell division by targeting key proteins involved in the process. In anti-inflammatory and anticancer research, the compound may interfere with signaling pathways that regulate cell growth and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-[1-(4-methylphenyl)-2,5-dioxo-3-(thiophen-2-ylmethyl)imidazolidin-4-yl]-N-phenylacetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the thiophene ring and the 4-methylphenyl group may enhance its antimicrobial and anticancer activities compared to similar compounds .

Properties

Molecular Formula

C23H21N3O3S

Molecular Weight

419.5 g/mol

IUPAC Name

2-[1-(4-methylphenyl)-2,5-dioxo-3-(thiophen-2-ylmethyl)imidazolidin-4-yl]-N-phenylacetamide

InChI

InChI=1S/C23H21N3O3S/c1-16-9-11-18(12-10-16)26-22(28)20(14-21(27)24-17-6-3-2-4-7-17)25(23(26)29)15-19-8-5-13-30-19/h2-13,20H,14-15H2,1H3,(H,24,27)

InChI Key

NDSLMUGOAQPDFJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C(N(C2=O)CC3=CC=CS3)CC(=O)NC4=CC=CC=C4

Origin of Product

United States

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